2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 g/mol . It is known for its unique structure, which includes a quinoline core substituted with a phenyl group and an isopropyl group on the carboxamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with isopropylamine under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce the corresponding alcohols .
Scientific Research Applications
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
N-(propan-2-yl)quinoline-4-carboxamide: Lacks the phenyl group, which could influence its overall activity and applications.
Uniqueness
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide is unique due to the presence of both the phenyl and isopropyl groups, which contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H18N2O/c1-13(2)20-19(22)16-12-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H,20,22) |
InChI Key |
ZBNVJQHJZRAMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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